4-(4-Oxocyclohexyl)benzoic acid

描述

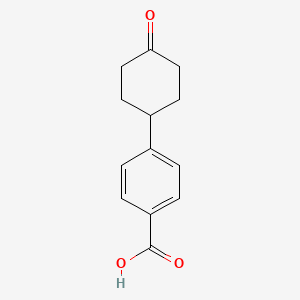

4-(4-Oxocyclohexyl)benzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a cyclohexyl ring with a ketone group attached to the benzoic acid structure. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has been studied for its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Oxocyclohexyl)benzoic acid involves the reaction of 4-(4-oxocyclohexyl)benzonitrile with potassium hydroxide in a mixture of methanol and water. The reaction is typically carried out at elevated temperatures (around 70°C) for several hours. The reaction mixture is then filtered, concentrated, and extracted with dichloromethane to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4-(4-Oxocyclohexyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The ketone group in the cyclohexyl ring can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acids with various functional groups.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- IUPAC Name : 4-(4-oxocyclohexyl)benzoic acid

- Physical State : White crystalline powder, soluble in organic solvents, insoluble in water.

The compound features a cyclohexyl ring with a ketone group attached to the benzoic acid structure, which contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized for the preparation of more complex molecules through various chemical transformations, including:

- Oxidation : Conversion to carboxylic acids.

- Reduction : Formation of alcohols.

- Substitution : Generation of substituted benzoic acids with diverse functional groups.

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. In vitro studies using macrophage cell lines showed a reduction in pro-inflammatory cytokine production, indicating its potential to modulate immune responses effectively.

Pharmaceutical Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of:

- Pain Management : Due to its anti-inflammatory properties.

- Infection Control : As an antimicrobial agent.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its applications include:

- Manufacturing of Polymers : Used as an additive to enhance the properties of polymer products.

- Chemical Intermediates : Acts as a precursor for synthesizing other valuable compounds in the chemical industry.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as a therapeutic agent for bacterial infections.

Anti-inflammatory Mechanisms Investigation

Another research effort focused on the anti-inflammatory effects of the compound through in vitro assays using macrophage cell lines. The findings revealed that treatment with this compound led to a notable decrease in pro-inflammatory cytokine levels, reinforcing its role as a modulator of inflammation.

作用机制

The mechanism of action of 4-(4-Oxocyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

4-Oxocyclohexyl benzoate: Similar structure but with an ester group instead of a carboxylic acid group.

2-Oxocyclohexyl benzoate: Similar structure but with the ketone group in a different position.

4-(4,4-Dimethyl-2-oxocyclohexyl)butyric acid: Similar structure with additional methyl groups.

Uniqueness

4-(4-Oxocyclohexyl)benzoic acid is unique due to its specific combination of a cyclohexyl ring with a ketone group and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

4-(4-Oxocyclohexyl)benzoic acid (CAS No. 137465-01-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring with a ketone group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 218.25 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain enzymes, which can modulate metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity : In studies involving various cancer cell lines, the compound displayed selective cytotoxicity. For instance, it was found to inhibit cell growth in human hepatoma (HepG2) and melanoma (A2058) cells without affecting normal fibroblast cells significantly .

- Proteasome and Autophagy Modulation : Research indicates that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Although specific data on this compound is limited, similar compounds have shown promising results in promoting protein degradation systems .

Case Studies

- Study on Antiproliferative Effects : A study conducted on various benzoic acid derivatives highlighted that compounds with structural similarities to this compound exhibited potent antiproliferative effects against several cancer cell lines, suggesting a potential role in cancer therapy.

- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that compounds related to this compound could induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Data Tables

属性

IUPAC Name |

4-(4-oxocyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQFXVZUJFYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577342 | |

| Record name | 4-(4-Oxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137465-01-1 | |

| Record name | 4-(4-Oxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。